trans-1-(Phenylthio)-2-butene
Description
trans-1-(Phenylthio)-2-butene is an organosulfur compound with the molecular formula C₉H₁₀S and a calculated molecular weight of 150.25 g/mol. It features a phenylthio group (–S–C₆H₅) attached to the first carbon of a trans-configured 2-butene backbone. The compound is classified as both an alkene (due to the C=C double bond) and a thioether (due to the sulfur atom bonded to two carbon groups). Its CAS Registry Number is Not explicitly provided in evidence, though structurally analogous compounds like trans-1-(Methylthio)-2-butene (CAS 4088-54-4) suggest a systematic naming convention .
The phenylthio group introduces steric bulk and electronic effects, distinguishing it from simpler thioethers. It is commercially available for synthetic applications, as noted in supplier catalogs .
Properties
CAS No. |
36195-56-9 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
[(E)-but-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3/b3-2+ |
InChI Key |
BNNLEMHAUPCSCL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CSC1=CC=CC=C1 |
Canonical SMILES |
CC=CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Phenylthio)-2-butene typically involves the reaction of 1-bromo-2-butene with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-(Phenylthio)-2-butene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenylthio group in this compound can be substituted with other nucleophiles. For example, treatment with alkyl halides can result in the formation of alkylthio derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol.
Substitution: Alkylthio derivatives.
Scientific Research Applications
Chemistry: trans-1-(Phenylthio)-2-butene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into the mechanisms of action of sulfur-containing compounds.
Medicine: The compound is investigated for its potential therapeutic applications. Sulfur-containing compounds are known for their pharmacological properties, and this compound may exhibit similar effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of trans-1-(Phenylthio)-2-butene involves its interaction with molecular targets through the phenylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form stable intermediates and products, which can interact with biological molecules and pathways.
Comparison with Similar Compounds
Table 1: Key Properties of trans-1-(Phenylthio)-2-butene and Analogues
Steric and Electronic Effects
- This compound: The phenyl group increases steric hindrance, limiting accessibility in nucleophilic reactions compared to methylthio analogues.
- trans-1-(Methylthio)-2-butene : The smaller methyl group allows for faster reaction kinetics in thioether-specific transformations (e.g., alkylation or elimination) .
Physical Properties
- Boiling Points : this compound is expected to have a higher boiling point than trans-1-(Methylthio)-2-butene (102.2 g/mol vs. 150.25 g/mol) due to increased molecular weight and π-π interactions from the phenyl group.
- Solubility : Both thioethers are likely hydrophobic, but the phenylthio derivative may exhibit lower solubility in polar solvents due to its aromatic moiety .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
